molecular formula C12H28O2Si B14412805 (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol CAS No. 84230-96-6

(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol

Cat. No.: B14412805
CAS No.: 84230-96-6
M. Wt: 232.43 g/mol
InChI Key: ZYDONJFMVJGOQA-QWRGUYRKSA-N
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Description

(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol is a chiral compound that features a tert-butyl(dimethyl)silyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Starting Material: 2-methylpentan-1-ol

    Reagent: tert-butyl(dimethyl)silyl chloride (TBDMSCl)

    Base: Imidazole or triethylamine

    Solvent: Dichloromethane (DCM)

    Conditions: Room temperature, anhydrous conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDMS group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of deprotected alcohols or other functionalized compounds.

Scientific Research Applications

(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.

    Biology: Utilized in the synthesis of complex biomolecules and natural products.

    Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in further reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-[tert-butyldimethylsilyl]oxy-2-methylbutan-1-ol
  • (2S,3S)-3-[tert-butyldimethylsilyl]oxy-2-methylhexan-1-ol

Uniqueness

(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol is unique due to its specific chiral centers and the stability provided by the TBDMS group. This stability makes it an excellent protecting group in various synthetic applications, offering better selectivity and yield compared to other similar compounds.

Properties

CAS No.

84230-96-6

Molecular Formula

C12H28O2Si

Molecular Weight

232.43 g/mol

IUPAC Name

(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol

InChI

InChI=1S/C12H28O2Si/c1-8-11(10(2)9-13)14-15(6,7)12(3,4)5/h10-11,13H,8-9H2,1-7H3/t10-,11-/m0/s1

InChI Key

ZYDONJFMVJGOQA-QWRGUYRKSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C)CO)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCC(C(C)CO)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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